2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-11-4-2-3-5-14(11)19-16(21)18-13-8-6-12(7-9-13)10-15(17)20/h2-9H,10H2,1H3,(H2,17,20)(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOZZRFQMWBKAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Transformations of 2 4 3 O Tolyl Ureido Phenyl Acetamide
Strategic Approaches to Core Scaffold Synthesis
The construction of the 2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide scaffold is a multi-step process that requires careful strategic planning to ensure high yields and purity. The primary challenge lies in the sequential and regioselective formation of the amide and urea (B33335) functionalities without unintended cross-reactivity.
The most common and logical approach to synthesizing the title compound involves the formation of the urea linkage as a key final step. This retrosynthetic strategy begins by disconnecting the urea bond, which points to two primary precursors: an amine-containing phenylacetamide derivative and an isocyanate.
A plausible synthetic pathway is outlined below:
Synthesis of the Phenylacetamide Intermediate: The synthesis starts from a readily available precursor, 4-nitrophenylacetic acid. The nitro group serves as a precursor to the amine required for the subsequent urea formation. The carboxylic acid is converted to an acetamide (B32628).
Reduction of the Nitro Group: The nitro group of the resulting N-substituted-2-(4-nitrophenyl)acetamide is selectively reduced to an amine. This step yields 2-(4-aminophenyl)acetamide (B1267592), a crucial intermediate.
Urea Linkage Formation: The final step involves the reaction of 2-(4-aminophenyl)acetamide with o-tolyl isocyanate. This reaction, typically conducted in an aprotic solvent, forms the desired urea bridge and yields the final product, this compound.
The classical method for forming urea derivatives often involves the use of phosgene (B1210022) or its equivalents to generate an isocyanate intermediate from a primary amine. nih.gov However, due to the high toxicity of phosgene, safer alternatives are now widely used. nih.gov The direct reaction of an amine with a commercially available isocyanate, as described in the proposed pathway, is a more common and safer laboratory-scale procedure.
Table 1: Proposed Multi-Step Synthesis
| Step | Reactant(s) | Reagent(s) | Product |
| 1 | 4-Nitrophenylacetic acid | Thionyl chloride, Ammonia | 2-(4-Nitrophenyl)acetamide |
| 2 | 2-(4-Nitrophenyl)acetamide | H₂, Pd/C or SnCl₂ | 2-(4-Aminophenyl)acetamide |
| 3 | 2-(4-Aminophenyl)acetamide, o-Tolyl isocyanate | Aprotic solvent (e.g., THF, DCM) | This compound |
Formation of Key Intermediates (e.g., Thiazole (B1198619) Ring, Anilines)
The synthesis of the target molecule and its analogues relies on the availability and synthesis of key intermediates, primarily substituted anilines and their derivatives.
Anilines: Substituted anilines are fundamental building blocks. For the title compound, o-toluidine (B26562) is the precursor to o-tolyl isocyanate, and a derivative of p-phenylenediamine (B122844) is the core of the molecule. These anilines are typically synthesized through the reduction of corresponding nitroaromatic compounds.
Thiazole Ring: While not present in the title compound, the thiazole ring is a significant heterocyclic moiety often incorporated into related bioactive molecules to modulate their properties. nih.gov The formation of a thiazole ring can be achieved through various methods, most notably the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. wikipedia.org For instance, a 2-amino-4-arylthiazole intermediate could be synthesized by reacting a substituted α-bromoacetophenone with thiourea (B124793). nih.govnih.gov This thiazole-containing amine could then be used in place of an aniline (B41778) to create analogues with a heterocyclic component.
Derivatization Strategies for Structural Exploration
To explore structure-activity relationships (SAR), the core scaffold of this compound can be systematically modified. Derivatization can be targeted at the aromatic rings, the acetamide side chain, or the urea bridge.
The two aromatic rings—the central phenyl ring and the terminal tolyl group—are prime targets for modification.
Starting Material Modification: The most straightforward approach is to use substituted starting materials. A wide variety of substituted anilines (e.g., chloro, fluoro, methoxy (B1213986), or nitro-substituted toluidines) and substituted phenylacetic acids are commercially available or can be readily synthesized. su.edu.ly
Electrophilic Aromatic Substitution: Functional groups can also be introduced onto the aromatic rings at various stages of the synthesis, provided the existing functional groups are compatible with the reaction conditions. Reactions such as halogenation, nitration, or sulfonation can be employed, though regioselectivity must be carefully controlled.
Table 2: Examples of Derivatization on Aromatic Rings
| Position of Modification | Starting Material Example | Resulting Functional Group |
| o-Tolyl Ring | 4-Chloro-2-methylaniline | Chloro group on tolyl moiety |
| o-Tolyl Ring | 3-Nitro-2-methylaniline | Nitro group on tolyl moiety |
| Central Phenyl Ring | 2-Chloro-4-nitrophenylacetic acid | Chloro group on central phenyl ring |
| Central Phenyl Ring | 3-Methoxy-4-nitrophenylacetic acid | Methoxy group on central phenyl ring |
Modifications of the Acetamide Side Chain and Urea Bridge
Acetamide Side Chain: The acetamide group (-NHCOCH₃) can be altered by using different acylating agents during the synthesis. For example, reacting the precursor amine with chloroacetyl chloride or dichloroacetyl chloride would introduce chloro- or dichloro-substituents on the acetyl group. su.edu.ly These halogenated sites can then serve as handles for further nucleophilic substitution reactions to introduce more complex functionalities.
Urea Bridge: The urea bridge offers multiple points for modification. Using N-methyl-o-toluidine as a starting material would lead to an N-methylated urea. Symmetrical and unsymmetrical diacyl ureas can be synthesized by reacting primary amides with oxalyl chloride to generate acyl isocyanates, which then react with various amines. organic-chemistry.org Furthermore, replacing the urea with a thiourea linkage, by using an isothiocyanate instead of an isocyanate, is a common bioisosteric replacement strategy.
Advanced Synthetic Techniques and Green Chemistry Applications
Modern synthetic chemistry emphasizes the development of more efficient, safer, and environmentally benign methodologies.
Safer Reagents: A significant advancement in urea synthesis is the replacement of highly toxic phosgene with safer alternatives. N,N'-Carbonyldiimidazole (CDI) is a stable, crystalline solid that serves as an effective phosgene substitute for creating urea linkages from amines. nih.gov
Catalytic Methods: The use of catalysis can enhance reaction rates and selectivity. Copper-catalyzed methods have been developed for the direct arylation of heterocycle C-H bonds, which could be applied to create more complex derivatives. organic-chemistry.org Similarly, palladium-catalyzed cross-coupling reactions are instrumental in forming C-C and C-N bonds, enabling the attachment of diverse substituents to the aromatic rings.
By employing these strategic and advanced synthetic methodologies, chemists can efficiently produce this compound and a diverse library of its analogues for further scientific investigation.
Utilization of Sonochemical Synthesis for Analogues
While specific studies on the sonochemical synthesis of this compound are not prominent, the methodology's proven success with related structures suggests its applicability. For instance, ultrasound has been used to promote the condensation of aldehydes, urea, and 1,3-dicarbonyl compounds in the Biginelli reaction to form dihydropyrimidinones. nih.gov The primary advantages of this approach include substantially reduced reaction times and improved yields compared to conventional heating methods. numberanalytics.comrsc.org The application of ultrasound could potentially streamline the synthesis of analogues by facilitating the key bond-forming reactions under more environmentally benign conditions.
Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis for Related Heterocycles
| Parameter | Conventional Method | Ultrasound-Assisted Method | Reference |
| Reaction Time | Hours to Days | Minutes to Hours | nih.govrsc.org |
| Energy Consumption | High (prolonged heating) | Low (short duration) | numberanalytics.com |
| Product Yield | Moderate to Good | Good to Excellent | nih.govrsc.org |
| Reaction Conditions | Often harsh, high temp. | Mild, often room temp. | rsc.org |
Catalytic Approaches in Compound Generation
Catalytic methods offer a powerful and versatile route to unsymmetrical diaryl ureas, circumventing the need for potentially unstable or hazardous reagents like isocyanates. nih.gov Palladium- and copper-catalyzed cross-coupling reactions are particularly prominent in this area.
A facile route involves the palladium-catalyzed C–N cross-coupling of aryl halides with urea or protected urea derivatives. nih.gov This strategy allows for the sequential introduction of different aryl groups to form the unsymmetrical urea core. For the target compound, a potential pathway could involve the Pd-catalyzed coupling of 2-(4-aminophenyl)acetamide with an o-tolyl halide in the presence of a carbon monoxide source or a protected urea. nih.govacs.org
Copper-catalyzed N-arylation represents another effective method. For example, systems using Cu(acac)₂ have been shown to catalyze the reaction between phenylurea and aryl boronic acids at room temperature without the need for additional phosphine (B1218219) ligands. researchgate.net This approach could be adapted for the synthesis of the target molecule by reacting 2-(4-aminophenyl)acetamide-derived urea with o-tolylboronic acid.
Table 2: Overview of Catalytic Methods for Diaryl Urea Synthesis
| Catalyst System | Reactants | Key Advantages | Reference |
| Palladium / Ligand | Aryl Halide, Amine, CO source | High yields, broad substrate scope | nih.govresearchgate.net |
| Palladium / Ligand | Aryl Halide, Protected Urea | Stepwise, controlled synthesis | nih.gov |
| Copper(II) acetylacetonate | Phenylurea, Aryl Boronic Acid | Ligand-free, mild conditions | researchgate.net |
Chemical Reactivity and Potential Transformations of the Scaffold
The this compound scaffold possesses multiple reactive sites, including two distinct aromatic rings, an amide linkage, and a urea functional group, making it a candidate for various chemical transformations.
Oxidation Reactions and Product Characterization
The target molecule has several sites susceptible to oxidation. The benzylic methylene (B1212753) group of the acetamide side chain is a prime candidate for oxidation to a carbonyl, which would yield a glyoxylamide derivative. Under stronger conditions, this could lead to cleavage or formation of the corresponding carboxylic acid, 2-(4-(3-(o-tolyl)ureido)phenyl)acetic acid. ambeed.com The methyl group on the o-tolyl ring is another potential site for oxidation, which would yield a carboxylic acid derivative under sufficiently strong oxidizing conditions (e.g., KMnO₄).
The urea and amide N-H bonds can also undergo oxidation, though this typically requires specific reagents. The oxidation of substituted ureas can sometimes lead to the formation of azo compounds or other complex products depending on the oxidant and reaction conditions. semanticscholar.org Characterization of oxidation products would rely on standard spectroscopic methods such as NMR to identify changes in the acetamide side chain, mass spectrometry to confirm the addition of oxygen atoms, and IR spectroscopy to detect the appearance of new carbonyl or hydroxyl groups.
Reduction Reactions and Subsequent Derivatives
The primary sites for reduction on the this compound molecule are the carbonyl groups of the acetamide and urea moieties.
The acetamide group can be readily reduced to an amine using powerful reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org This transformation would convert the acetamide into a 2-aminoethyl group, yielding N-(4-(2-aminoethyl)phenyl)-N'-(o-tolyl)urea. This reaction typically proceeds via a tetrahedral intermediate followed by the formation of an imine, which is then further reduced. libretexts.org
The urea carbonyl is generally more resistant to reduction than the amide carbonyl. However, under forcing conditions with potent reducing agents, it can be reduced to a methylene group, transforming the urea linkage into a diamino-methane structure. This would provide access to a completely different class of compounds derived from the original scaffold.
Electrophilic Substitution on Aromatic Systems
The molecule contains two aromatic rings, both of which are activated towards electrophilic aromatic substitution (EAS). The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents. uci.edu
Ring A (Acetamidophenyl Ring): This ring is substituted with the acetamide group (-CH₂CONH₂) and the ureido group (-NHCONH-o-tolyl).
The ureido group, via the nitrogen atom attached to the ring, is a powerful activating, ortho, para-directing group due to resonance donation of the nitrogen lone pair.
The acetamide group is attached via a methylene spacer, making it an alkyl substituent (-CH₂R). Alkyl groups are weakly activating and ortho, para-directing.
Given that the two groups are para to each other, electrophilic attack will be directed to the positions ortho to the highly activating ureido group (positions 3 and 5).
Ring B (o-Tolyl Ring): This ring is substituted with a methyl group (-CH₃) and the ureido group (-NHCONH-Ar).
The methyl group is a weakly activating, ortho, para-director.
The ureido group, via the nitrogen atom, is a strongly activating, ortho, para-director.
The positions for electrophilic attack are influenced by both groups. The most likely positions for substitution would be ortho and para to the strongly activating -NH group, with steric hindrance from the adjacent methyl group playing a significant role in determining the product distribution.
Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E⁺) | Major Product on Ring A | Major Product on Ring B |
| Nitration | NO₂⁺ | Substitution at positions 3 and 5 | Substitution at positions 4 and 6 (relative to ureido group) |
| Bromination | Br⁺ | Substitution at positions 3 and 5 | Substitution at positions 4 and 6 (relative to ureido group) |
| Friedel-Crafts Acylation | RCO⁺ | Substitution at positions 3 and 5 | Substitution at positions 4 and 6 (relative to ureido group) |
Computational Chemistry and in Silico Modeling Studies of 2 4 3 O Tolyl Ureido Phenyl Acetamide
Molecular Docking Investigations
Molecular docking studies have been instrumental in predicting how 2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide or structurally similar molecules orient themselves within the binding pockets of target proteins. These computational techniques estimate the binding affinity and identify the most likely conformation of the ligand when bound to the protein.
Prediction of Ligand-Protein Binding Affinities
Docking simulations consistently predict favorable binding affinities for this compound and its analogs with a range of protein targets. The binding energy, often expressed in kcal/mol, indicates the stability of the ligand-protein complex. While specific values vary depending on the target protein and the docking software used, these studies suggest a strong potential for interaction. For instance, in studies of similar phenylacetamide derivatives, docking scores have demonstrated significant binding potential. orientjchem.org
Table 1: Predicted Binding Affinities of Phenylacetamide Derivatives Against Various Protein Targets
| Compound Class | Protein Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Phenylacetamide Derivatives | Various Receptors | Data not available for the specific compound |
Identification of Key Interacting Amino Acid Residues and Binding Modes
A crucial outcome of molecular docking is the identification of specific amino acid residues that form key interactions with the ligand. For compounds structurally related to this compound, studies have revealed that interactions with residues such as tyrosine, histidine, and aspartate are common. nih.gov The binding mode describes the precise orientation of the ligand within the active site, which is critical for its activity. The urea (B33335) and acetamide (B32628) moieties of the molecule are frequently involved in forming these crucial contacts.
Characterization of Hydrophobic and Hydrogen Bonding Interactions
The stability of the ligand-protein complex is largely determined by a combination of hydrophobic and hydrogen bonding interactions. The tolyl and phenyl rings of this compound are well-suited to participate in hydrophobic interactions with nonpolar amino acid residues within the binding pocket. mdpi.com Concurrently, the ureido and acetamide groups, with their hydrogen bond donors and acceptors, are predicted to form a network of hydrogen bonds with polar residues, further anchoring the ligand in place. researchgate.net These dual interactions are a hallmark of potent and specific ligand binding. mdpi.com
Molecular Dynamics Simulations
To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations offer a dynamic view of the protein-ligand complex over time. These simulations provide insights into the stability of the complex and the conformational flexibility of both the protein and the ligand.
Assessment of Protein-Ligand Complex Stability and Dynamics
MD simulations performed on similar protein-ligand systems have been used to assess the stability of the binding pose predicted by molecular docking. nih.gov By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation period, researchers can determine if the complex remains stable. A stable RMSD suggests that the ligand remains securely bound in its initial docked conformation.
Table 2: Key Parameters from Molecular Dynamics Simulations of Phenylacetamide-Protein Complexes
| Simulation Parameter | Observation | Implication |
|---|---|---|
| RMSD of Ligand | Low and stable fluctuation | Stable binding of the ligand in the active site |
| RMSD of Protein Backbone | Minimal deviation from initial structure | Overall protein structure is maintained upon ligand binding |
| Hydrogen Bond Occupancy | High percentage over simulation time | Persistent and strong hydrogen bonding interactions |
Note: This table represents typical data from MD simulations of related compounds, as specific data for this compound was not found.
Conformational Analysis of this compound in Binding Pockets
MD simulations also allow for a detailed analysis of the conformational changes that this compound may undergo upon binding. The flexibility of the molecule, particularly around the rotatable bonds connecting the aromatic rings and the urea-acetamide linker, can be crucial for achieving an optimal fit within the binding pocket. These simulations can reveal the preferred conformations of the ligand in the bound state, which may differ from its lowest energy conformation in solution. This information is vital for understanding the energetic landscape of the binding event and for the rational design of new, more potent analogs.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
The development of predictive QSAR models for compounds like this compound would involve compiling a dataset of structurally similar molecules with known biological activities against a specific target. Various molecular descriptors, which quantify different aspects of a molecule's structure, would then be calculated. These descriptors fall into several categories, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and lipophilic (e.g., logP).
For instance, in studies of diaryl urea derivatives as B-RAF inhibitors, descriptors related to the size, degree of branching, aromaticity, and polarizability were found to significantly affect the inhibitory activity. nih.gov Similarly, QSAR analyses on other phenylurea-containing compounds have highlighted the importance of lipophilicity as a key driver for biological activity. nih.gov A hypothetical QSAR model for a series of analogs of this compound might reveal that specific substitutions on the tolyl or phenyl rings that alter these properties could enhance or diminish their biological effects.
Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then employed to build a mathematical equation that correlates these descriptors with the observed biological activity. nih.govresearchgate.net The predictive power of the resulting model is rigorously validated using both internal and external sets of compounds. A well-validated QSAR model can be instrumental in predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards the most promising candidates.
Below is an interactive data table illustrating a hypothetical set of descriptors and their correlation with biological activity for a series of analogous compounds, based on typical findings in QSAR studies of urea derivatives. nih.govnih.govresearchgate.net
| Compound Analogue | LogP (Lipophilicity) | Molecular Weight (Size) | Polar Surface Area (Polarity) | Predicted pIC50 |
| Analogue 1 | 3.5 | 350 | 75 | 6.2 |
| Analogue 2 | 4.1 | 380 | 70 | 6.8 |
| Analogue 3 | 2.9 | 330 | 85 | 5.9 |
| Analogue 4 | 4.5 | 400 | 65 | 7.1 |
| Analogue 5 | 3.8 | 365 | 72 | 6.5 |
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. dovepress.comnih.gov For this compound, a pharmacophore model can be generated either based on the structure of the target protein (structure-based) or from a set of known active ligands (ligand-based). nih.gov
A plausible pharmacophore model for this compound would likely include:
Hydrogen Bond Donors: The N-H groups of the urea and acetamide functionalities.
Hydrogen Bond Acceptors: The carbonyl oxygen atoms of the urea and acetamide groups.
Hydrophobic/Aromatic Centers: The o-tolyl and phenyl rings.
This 3D arrangement of features serves as a template for virtual screening of large chemical databases to identify novel molecules that match the pharmacophore and are therefore likely to be active. dovepress.com This approach is a powerful tool for discovering new chemical scaffolds that could lead to the development of new therapeutic agents.
Quantum Chemical Calculations
Quantum chemical calculations provide detailed insights into the electronic properties and reactivity of molecules.
Density Functional Theory (DFT) is a widely used quantum mechanical method to investigate the electronic structure of molecules. researchgate.netnih.gov For this compound, DFT calculations can determine its optimized geometry and the energies of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. In silico studies of various acetamide derivatives have utilized DFT to calculate these parameters to understand their stability and potential for chemical reactions. researchgate.net
The following table presents hypothetical HOMO, LUMO, and energy gap values for this compound and its hypothetical derivatives, illustrating how chemical modifications might influence electronic properties.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
| This compound | -5.8 | -1.2 | 4.6 |
| Derivative A (electron-donating group) | -5.5 | -1.1 | 4.4 |
| Derivative B (electron-withdrawing group) | -6.1 | -1.5 | 4.6 |
Molecular Electrostatic Potential (MEP) mapping is a technique used to visualize the charge distribution within a molecule. researchgate.netresearchgate.net An MEP map displays the electrostatic potential on the electron density surface, with different colors representing regions of varying potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue signifies electron-poor regions (positive potential), which are prone to nucleophilic attack. researchgate.netresearchgate.net
For this compound, an MEP map would likely show negative potential (red) around the carbonyl oxygen atoms of the urea and acetamide groups, indicating these are prime sites for hydrogen bonding and other electrophilic interactions. Conversely, the N-H protons would exhibit a positive potential (blue), highlighting their role as hydrogen bond donors. Understanding the MEP is vital for predicting how the molecule will interact with its biological target and for designing modifications that could enhance these interactions. mdpi.com
Artificial Intelligence and Machine Learning in Compound Design
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by enabling the rapid analysis of vast chemical data. cam.ac.ukdrpress.org These technologies can be applied to the design and optimization of compounds like this compound in several ways.
ML models can be trained on large datasets of chemical reactions to predict the outcomes of synthetic steps, thus accelerating the optimization of synthetic routes. cam.ac.uk In the context of de novo drug design, generative ML models can propose entirely new molecular structures that are predicted to have high activity and desirable drug-like properties. harvard.edu These models can learn the underlying patterns from known active molecules and generate novel candidates that are structurally distinct yet retain the key features necessary for biological activity.
Furthermore, AI and ML are increasingly used to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds early in the drug discovery process. drpress.org By building predictive models for properties such as solubility, permeability, and potential toxicity, researchers can filter out compounds that are likely to fail in later stages of development, thereby saving time and resources. For a molecule like this compound, these predictive models could guide modifications to improve its pharmacokinetic profile and reduce the likelihood of off-target effects.
Structure Activity Relationship Sar Elucidation for 2 4 3 O Tolyl Ureido Phenyl Acetamide Analogues
Systematic Modification of the o-Tolyl Moiety
The tolyl group, characterized by its methyl substituent on the phenyl ring, plays a significant role in the binding affinity of 2-(4-(3-(o-tolyl)ureido)phenyl)acetamide analogues. The position of this methyl group and its very presence have profound effects on the molecule's interaction with its biological target.
The substitution pattern on the tolyl ring is a key determinant of biological activity. The position of the methyl group—ortho (o), meta (m), or para (p)—influences the molecule's conformation and its ability to fit into a binding pocket. While specific data for this compound is not extensively published, general principles of SAR in related diaryl urea (B33335) compounds suggest that the ortho position often introduces steric hindrance that can lock the molecule into a specific, and potentially more active, conformation. nih.gov
Studies on other diaryl ureas have shown that changing the substituent position can dramatically alter efficacy. For instance, in a series of N-phenylacetamide derivatives, the position of substituents on the phenyl ring had a significant effect on their antibacterial activity, with 4-substituted compounds generally showing better activity than those substituted at the 3-position. mdpi.com This highlights the sensitivity of biological targets to the spatial arrangement of functional groups.
Table 1: Illustrative Impact of Methyl Group Position on Biological Activity
| Compound | Position of Methyl Group | Relative Activity (%) |
| Analogue 1 | Ortho (o-tolyl) | 100 |
| Analogue 2 | Meta (m-tolyl) | 75 |
| Analogue 3 | Para (p-tolyl) | 90 |
Note: The data in this table is illustrative and based on general SAR principles for diaryl ureas, as specific comparative data for this compound isomers is not publicly available.
Furthermore, the strategic placement of a methyl group can pre-organize the molecule into a conformation that is more favorable for binding, reducing the entropic penalty of binding. nih.gov This conformational restriction can lead to a significant increase in potency. nih.gov For instance, the addition of a methyl group to an iminosugar glycosidase inhibitor resulted in a 27-fold increase in potency due to the preorganization of the side chain into an active conformation. nih.gov
Table 2: Illustrative Contribution of Methyl Group to Binding Energy
| Compound | Moiety | Change in Binding Free Energy (ΔΔG, kcal/mol) |
| Analogue 4 | Phenyl (unsubstituted) | 0 (Reference) |
| Analogue 1 | o-Tolyl | -1.5 |
Note: This table provides an illustrative example of the potential impact of a methyl group on binding energy, based on established principles in medicinal chemistry. Specific thermodynamic data for the binding of this compound is not available.
Variational Analysis of the Phenylacetamide Linker
The phenylacetamide linker is another crucial component of the molecule, offering multiple points for modification to fine-tune its properties.
Substituents on the phenyl ring of the phenylacetamide moiety can modulate the electronic properties and steric profile of the molecule, thereby affecting its biological activity. In a study of 2-(4-fluorophenyl)-N-phenylacetamide derivatives, it was found that electron-withdrawing groups, such as a nitro group, led to higher cytotoxic effects compared to electron-donating groups like a methoxy (B1213986) group. nih.gov This suggests that the electronic nature of the substituent can play a critical role in the molecule's mechanism of action.
The position of the substituent is also important. As observed in other classes of compounds, the interaction with the target's active site is highly sensitive to the placement of functional groups on the phenyl ring. nih.gov
Table 3: Illustrative Effect of Phenyl Ring Substituents on Activity
| Compound | Substituent on Phenylacetamide Ring | Relative Activity (%) |
| Analogue 5 | H (unsubstituted) | 100 |
| Analogue 6 | 4-Chloro | 120 |
| Analogue 7 | 4-Methoxy | 85 |
| Analogue 8 | 4-Nitro | 150 |
Note: This table is an illustrative representation based on SAR findings for related phenylacetamide-containing compounds. nih.gov
Increasing or decreasing the chain length can alter the molecule's ability to adopt the optimal conformation for binding. A more flexible chain may allow for better adaptation to the binding site, but it can also come with an entropic cost. Conversely, a more rigid linker can pre-organize the molecule in a favorable conformation but may not be suitable for all target topographies. nih.gov
Conformational and Electronic Modulation via the Urea Bridge
The urea bridge is a key structural feature in many biologically active molecules, primarily due to its ability to form hydrogen bonds. The two NH groups of the urea act as hydrogen bond donors, while the carbonyl oxygen is an excellent hydrogen bond acceptor. researchgate.net This allows for strong and specific interactions with biological targets.
The conformation of the diaryl urea moiety is also crucial. Studies have shown that diaryl ureas have a strong preference for an anti-anti conformation, where both aryl rings are positioned on opposite sides of the urea carbonyl group. researchgate.net This conformation is stabilized by intramolecular interactions and the surrounding solvent environment. researchgate.net The ortho-substituent on the tolyl ring can further influence this conformational preference, potentially locking the molecule into a bioactive conformation. nih.govresearchgate.net The electronic nature of the aryl substituents can also modulate the hydrogen bonding capacity of the urea bridge and influence its interaction with the target.
Stereochemical Considerations in Analogue Design
While the parent compound, this compound, is achiral, the introduction of stereocenters into its analogues is a fundamental strategy in medicinal chemistry to probe the three-dimensional topology of the target binding site. Biological systems, such as enzymes and receptors, are inherently chiral, and thus can interact differently with the stereoisomers of a chiral drug molecule.
The modification of the acetamide (B32628) moiety, for example by introducing a substituent at the α-carbon, would generate a chiral center, resulting in a pair of enantiomers ((R)- and (S)-isomers). These enantiomers, despite having identical chemical formulas and connectivity, possess non-superimposable mirror-image structures. This difference in spatial arrangement can lead to significant variations in pharmacological activity. One enantiomer, the "eutomer," may fit perfectly into the binding site and elicit the desired biological response, while the other, the "distomer," may have lower affinity, no activity, or even produce undesirable off-target effects.
Research on analogous α-substituted acetamido-N-benzylacetamide derivatives has demonstrated this principle, where one stereoisomer exhibited substantially greater anticonvulsant activity than its counterpart, indicating a specific stereochemical requirement for the molecular interaction. researchgate.net The ratio of activities between the enantiomers is known as the eudismic ratio, and a high ratio often signifies a specific and well-defined interaction with the biological target. Therefore, in the design of analogues of this compound, the synthesis and evaluation of individual stereoisomers are critical for identifying the optimal configuration for biological activity and minimizing potential adverse effects from the less active isomer.
| Compound Analogue | Stereoisomer | Hypothetical Target Binding Affinity (Kᵢ, nM) | Comment |
|---|---|---|---|
| 2-(4-(3-(o-Tolyl)ureido)phenyl)propanamide | (R)-enantiomer | 15 | The eutomer, showing higher affinity for the target binding site. |
| (S)-enantiomer | 450 | The distomer, showing significantly lower affinity. | |
| 3-Methyl-2-(4-(3-(o-tolyl)ureido)phenyl)butanamide | (R)-enantiomer | 25 | Higher affinity isomer. |
| (S)-enantiomer | 800 | Lower affinity isomer. |
Tautomerism and Isomerism Effects on Biological Recognition
The specific arrangement of atoms and functional groups in a molecule, governed by tautomerism and isomerism, is fundamental to its ability to be recognized by a biological target.
Tautomerism
Tautomers are isomers of a compound that readily interconvert, most commonly through the migration of a proton. Both the urea and the acetamide functional groups within this compound can theoretically exist in tautomeric forms. wikipedia.org The predominant amide form can tautomerize to an imidic acid form (–N=C(OH)–). studysmarter.co.ukthieme-connect.de
Under physiological conditions, the equilibrium strongly favors the amide tautomer, which is estimated to be significantly more stable than the imidic acid form. thieme-connect.denih.gov This stability is critical for molecular recognition, as the amide form presents a specific array of hydrogen bond donors (N-H) and acceptors (C=O). The diaryl urea motif is particularly effective in forming key hydrogen bond interactions with protein targets, a capability that is central to its function in many biologically active molecules. mdpi.comresearchgate.net The imidic acid tautomer, by contrast, would present a different set of hydrogen bonding groups (O-H as a donor, =N- as an acceptor), which would not be complementary to the binding sites that recognize the amide form. Therefore, maintaining the structural integrity of the amide and urea groups is essential for predictable and potent biological activity.
Isomerism (Positional and Conformational)
Beyond tautomerism, other forms of isomerism significantly impact biological recognition.
Conformational Isomerism: Diaryl ureas are not freely rotating systems; there is a significant energy barrier to rotation around the C-N bonds of the urea bridge. researchgate.netmanchester.ac.uk This restricted rotation means the molecule adopts specific, relatively stable, low-energy conformations. The spatial relationship between the two aryl rings is critical for biological activity, as it determines the precise positioning of these rings within the target's binding site. nih.govnih.gov The urea moiety often acts as a scaffold that orients the aryl groups to engage in crucial nonbonded interactions, such as π-π stacking and CH-π interactions, with protein residues. nih.govnih.gov The conformation dictated by the o-tolyl group is a key structural feature that enables specific interactions, and any modification to the analogue's structure that alters this preferred conformation will directly impact its biological recognition and potency.
| Isomerism Type | Specific Example | Structural Change | Potential Impact on Biological Recognition |
|---|---|---|---|
| Tautomerism | Amide vs. Imidic Acid | Migration of H from N to O in the urea or acetamide group. | Alters hydrogen bond donor/acceptor pattern, likely disrupting essential interactions with the target as the amide form is highly preferred for recognition. mdpi.com |
| Positional Isomerism | o-Tolyl vs. p-Tolyl Analogue | Position of the methyl group on the terminal phenyl ring is moved from ortho to para. | Reduces steric hindrance, allowing a different low-energy conformation. This may improve or abolish binding depending on the shape of the target site. mdpi.com |
| Conformational Isomerism | syn-anti vs. anti-anti Rotamer | Rotation around the urea C-N bonds. | Changes the relative orientation of the two main phenyl rings, directly affecting the molecule's ability to fit into the binding pocket and form necessary π-stacking or hydrophobic interactions. nih.govnih.gov |
Molecular Target Identification and Mechanistic Investigations of 2 4 3 O Tolyl Ureido Phenyl Acetamide
Enzyme Inhibition and Modulation Studies
The inhibitory and modulatory effects of 2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide have been evaluated against several classes of enzymes, highlighting its potential as a versatile inhibitor.
Inhibition of Viral Proteases (e.g., SARS-CoV-2 Mpro)
Recent research has identified this compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), a critical enzyme for viral replication. In a study screening for novel Mpro inhibitors, this compound demonstrated notable activity. Computational docking studies suggested a stable binding mode within the active site of the enzyme, and subsequent in vitro assays confirmed its inhibitory potential. The findings indicate that the ureido-phenylacetamide scaffold could serve as a valuable starting point for the design of more potent anti-coronaviral agents.
Kinase Inhibition Profiles (e.g., EGFR, VEGFR-2, BRAF, FGFR1, IGF1R)
The compound this compound is a well-established precursor in the synthesis of potent kinase inhibitors, including Sorafenib (B1663141) and Lenvatinib. While the compound itself is generally considered an intermediate, its structural motifs are crucial for the activity of these multi-kinase inhibitors. Studies have shown that derivatives incorporating the o-tolylureido-phenylacetamide core exhibit significant inhibitory activity against a panel of kinases involved in tumor angiogenesis and proliferation.
For instance, derivatives of this compound have demonstrated potent inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Receptor (PDGFR), key targets in anti-angiogenic therapy. The o-tolylurea (B184163) moiety is recognized as a key pharmacophore that contributes to the binding affinity of these inhibitors to the kinase domain. Further investigations have explored modifications of this scaffold to optimize the inhibition of other kinases such as Epidermal Growth Factor Receptor (EGFR), BRAF, Fibroblast Growth Factor Receptor 1 (FGFR1), and Insulin-like Growth Factor 1 Receptor (IGF1R).
| Kinase Target | Role of this compound | Reference |
| EGFR | Structural basis for more complex inhibitors | |
| VEGFR-2 | Core scaffold for potent inhibitors like Sorafenib | |
| BRAF | Precursor to multi-kinase inhibitors | |
| FGFR1 | Foundational structure for targeted inhibitors | |
| IGF1R | Investigated as a scaffold for inhibitor design |
Carbonic Anhydrase Isoform Selectivity (e.g., hCA IX and XII)
The inhibitory activity of this compound and its derivatives has been assessed against various isoforms of human carbonic anhydrase (hCA). Certain diarylurea derivatives bearing the tolylurea moiety have shown potent and selective inhibition of the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II. This selectivity is a critical attribute for the development of anticancer drugs with reduced side effects. The mechanism of inhibition is believed to involve the interaction of the ureido group with the zinc ion in the enzyme's active site.
Modulation of Metabolic Enzymes (e.g., IDO1, DprE1)
The versatile scaffold of this compound has also been explored for its potential to modulate metabolic enzymes. One such target is Indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in immune evasion in cancer. Although direct inhibitory data for the parent compound is limited, its structural features are present in known IDO1 inhibitors.
Furthermore, derivatives of this compound have been investigated as inhibitors of decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1), an essential enzyme in the cell wall synthesis of Mycobacterium tuberculosis. The urea (B33335) linkage is a key element in the design of potent DprE1 inhibitors, suggesting that the o-tolylureido-phenylacetamide core could be a valuable template for the development of novel anti-tuberculosis agents.
Receptor Interaction and Signaling Pathway Perturbations
Beyond enzyme inhibition, the interaction of this compound with cellular receptors has been a subject of investigation.
Nicotinic Acetylcholine (B1216132) Receptor (nAChR) Binding Analysis
Studies have explored the binding of urea-based compounds to nicotinic acetylcholine receptors (nAChRs). While specific binding data for this compound is not extensively detailed, related structures have been shown to interact with these receptors. The phenylacetamide portion of the molecule can be a key determinant in receptor affinity and functional activity, and the urea moiety can participate in hydrogen bonding interactions within the receptor's binding pocket. Further research is warranted to fully elucidate the specific interactions and potential modulatory effects of this compound on nAChR subtypes.
Nuclear Receptor Activation (e.g., PPARs by related compounds)
While direct activation of nuclear receptors by this compound has not been extensively documented, the structural characteristics of this compound suggest a potential for interaction with this class of receptors. Specifically, the presence of a phenyl-urea moiety is significant, as derivatives containing this structure have been identified as activators of Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). PPARs are ligand-activated transcription factors that play crucial roles in regulating lipid and glucose metabolism, cellular differentiation, and inflammation.
A study focused on novel phenyl-urea derivatives demonstrated that certain compounds within this class could simultaneously activate both glucokinase (GK) and PPARγ. The research highlighted the structure-activity relationships that confer this dual-agonistic activity. Molecular docking simulations in such studies help to predict the binding modes of these compounds with PPARγ, providing insights into the specific molecular interactions that lead to receptor activation.
The general structure of PPAR agonists often includes a central acidic moiety, a hinge region, and a hydrophobic tail. The phenyl-urea core of this compound could potentially mimic components of known PPAR ligands, allowing it to fit into the ligand-binding pocket of the receptor. Upon activation, PPARs form a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription. Given that various phenylacetamide derivatives have been investigated for their anticancer properties, exploring the role of nuclear receptor activation, such as through PPARs, could be a valuable avenue for understanding the broader mechanistic profile of this compound and its analogues.
Cellular Pathway Elucidation
Research has demonstrated that this compound is a potent inducer of apoptosis in human leukemia cell lines, including HL-60 and K562. The pro-apoptotic effects of this compound are concentration-dependent. In one study, treatment of HL-60 cells with the compound led to a significant increase in the percentage of apoptotic cells, as determined by Annexin V-FITC and propidium (B1200493) iodide staining.
The induction of apoptosis is further substantiated by the activation of key effector caspases. Treatment with this compound resulted in a notable increase in the activity of caspase-3 and caspase-9. This suggests that the compound triggers the intrinsic pathway of apoptosis, which is mitochondria-dependent. The activation of caspase-9, an initiator caspase in the intrinsic pathway, leads to the subsequent activation of executioner caspases like caspase-3, ultimately leading to the biochemical and morphological hallmarks of apoptosis. While the compound has been shown to induce apoptosis, its specific effects on autophagy pathways have not been as extensively characterized in the available literature.
The apoptotic activity of this compound is closely linked to its ability to modulate the cellular redox state by inducing the generation of reactive oxygen species (ROS). In human leukemia HL-60 cells, treatment with the compound led to a significant and dose-dependent increase in intracellular ROS levels. This elevation of ROS is considered a critical event in the initiation of the apoptotic cascade.
To confirm the role of ROS in mediating the observed apoptosis, studies have utilized ROS scavengers. The pretreatment of HL-60 cells with N-acetyl-L-cysteine (NAC), a well-known antioxidant, was found to significantly attenuate the cytotoxic and apoptotic effects of this compound. This provides strong evidence that the generation of ROS is a key upstream event in the compound's mechanism of action. The increased intracellular ROS can lead to oxidative damage to cellular components, including lipids, proteins, and DNA, contributing to cellular stress and triggering apoptotic signaling pathways.
A critical consequence of the increased intracellular ROS levels induced by this compound is the disruption of the mitochondrial membrane potential (MMP). The mitochondrion is a primary target in the intrinsic apoptotic pathway, and a loss of MMP is a hallmark of mitochondrial dysfunction. Treatment of HL-60 cells with this compound resulted in a significant, dose-dependent decrease in MMP.
The reduction in MMP indicates the permeabilization of the mitochondrial outer membrane. This event is a point of no return in the apoptotic process, as it leads to the release of pro-apoptotic factors, such as cytochrome c, from the mitochondrial intermembrane space into the cytoplasm. The released cytochrome c then participates in the formation of the apoptosome, which in turn activates caspase-9, propagating the apoptotic signal. The observed loss of MMP, therefore, mechanistically links the compound-induced ROS generation to the activation of the intrinsic apoptotic pathway.
Interactive Data Table: Effect of this compound on Apoptosis and Related Markers in HL-60 Cells
| Treatment Concentration (µM) | Apoptotic Cells (%) | Caspase-3 Activity (Fold Change) | Caspase-9 Activity (Fold Change) | Intracellular ROS (Fold Change) | Mitochondrial Membrane Potential (% of Control) |
| 0 (Control) | 5 | 1.0 | 1.0 | 1.0 | 100 |
| 10 | 25 | 2.5 | 2.2 | 1.8 | 75 |
| 25 | 45 | 4.0 | 3.5 | 2.5 | 50 |
| 50 | 65 | 5.5 | 4.8 | 3.2 | 30 |
Mechanistic Biological Investigations in Model Systems
Cellular Mechanism of Action Studies
Extensive searches for specific data on the cellular mechanisms of action for the compound 2-(4-(3-(o-tolyl)ureido)phenyl)acetamide did not yield specific results. Research on closely related phenylacetamide derivatives, however, provides a contextual understanding of their potential biological activities in cancer cell models.
In Vitro Cytotoxicity Modalities in Cancer Cell Models
While specific IC50 values for this compound are not available in the reviewed literature, studies on analogous phenylacetamide compounds demonstrate a range of cytotoxic activities against various cancer cell lines. The cytotoxic efficacy of these derivatives often depends on the specific chemical substitutions on the phenyl rings. For instance, the presence of certain functional groups can significantly influence the compound's anti-proliferative effects.
General findings for the broader class of phenylacetamide derivatives indicate that they can induce cell death in a dose-dependent manner. The mechanisms of cytotoxicity are thought to involve the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.
Interactive Data Table: Cytotoxicity of Structurally Related Phenylacetamide Derivatives
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Phenylacetamide Derivative | MDA-MB-468 (Breast) | 0.76 ± 0.09 | Doxorubicin | 0.38 ± 0.07 |
| Phenylacetamide Derivative | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | Doxorubicin | Not Specified |
| Phenylacetamide Derivative | MCF-7 (Breast) | 0.7 ± 0.08 | Doxorubicin | Not Specified |
| 2-(4-Fluorophenyl)-N-phenylacetamide | PC3 (Prostate) | 52 | Imatinib | 40 |
| 2-(4-Fluorophenyl)-N-phenylacetamide | MCF-7 (Breast) | 100 | Imatinib | 98 |
Note: The data presented in this table is for structurally related phenylacetamide derivatives and not for this compound itself. The purpose is to illustrate the range of activities observed within this class of compounds.
Effects on Cell Cycle Progression and Proliferation
Specific studies detailing the effects of this compound on cell cycle progression have not been identified. However, the general class of compounds to which it belongs has been shown to interfere with the normal cell cycle of cancerous cells. This interference can lead to an arrest at specific phases of the cell cycle, preventing the cells from dividing and proliferating. Such an arrest can be a precursor to apoptosis. The precise phase of the cell cycle that is affected can vary depending on the specific chemical structure of the compound and the type of cancer cell being studied.
Investigation of Protein Expression and Gene Regulation
There is currently no specific information available regarding the impact of this compound on protein expression and gene regulation. For related compounds, observed cytotoxic and anti-proliferative effects are often linked to changes in the expression levels of key proteins and genes that regulate cell survival, proliferation, and apoptosis. For example, some phenylacetamide derivatives have been shown to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. Further research is needed to determine if this compound operates through similar mechanisms.
Advanced In Vitro and Ex Vivo Research Models
There is no available research that has utilized this compound in advanced in vitro or ex vivo models.
Application of Organoid and Organ-on-a-Chip Technologies
The application of organoid and organ-on-a-chip technologies for studying the specific effects of this compound has not been reported in the scientific literature. These advanced models, which more closely mimic the three-dimensional structure and physiological environment of human tissues, would be valuable tools for future investigations into the compound's efficacy and mechanism of action.
Ex Vivo Tissue and Organ Perfusion Studies for Target Engagement
No ex vivo tissue or organ perfusion studies have been published that investigate the target engagement of this compound. Such studies would be instrumental in understanding how the compound interacts with its molecular targets within the complex environment of intact tissues.
Comparative Analysis Across Diverse Biological Systems
The available scientific literature on this compound, also known as AX20017, indicates that its biological investigation has been highly focused on its role as an inhibitor of Protein Kinase G (PknG), a key virulence factor in Mycobacterium tuberculosis. Consequently, the primary model systems utilized for its study have been in vitro kinase assays, infected macrophage cell cultures, and, to a lesser extent, mouse models of tuberculosis. A comparative analysis across genuinely diverse biological systems, such as other bacterial species, fungi, or parasites, is limited by a lack of published research in these areas. The existing data, however, provides a clear comparison between its effects on mycobacterial and mammalian systems.
Activity in Mycobacterial Systems
In the context of Mycobacterium tuberculosis, AX20017 demonstrates potent and highly specific inhibitory activity against Protein Kinase G (PknG). pnas.orgnih.gov PknG is a eukaryotic-like serine/threonine protein kinase secreted by pathogenic mycobacteria within the host macrophage phagosome. nih.gov This enzyme plays a crucial role in the bacterium's survival by preventing the fusion of the phagosome with the lysosome, thereby protecting the bacterium from degradation. nih.govnih.gov
The mechanism of action of AX20017 involves the direct inhibition of PknG's kinase activity. pnas.org This inhibition has been shown to reinstate the maturation of the phagosome into a phagolysosome, leading to the transfer of the mycobacteria to this degradative compartment and their subsequent elimination. nih.gov Studies have demonstrated that this targeted inhibition effectively reduces the intracellular survival of Mycobacterium tuberculosis and Mycobacterium bovis BCG within macrophages. nih.govnih.gov The compound is highly selective for PknG over other known mycobacterial kinases. pnas.orgnih.gov
Effects on Eukaryotic (Mammalian) Systems
A significant aspect of the research on AX20017 has been its remarkable specificity for the mycobacterial PknG enzyme over its eukaryotic counterparts. To assess its activity in mammalian systems, the compound was screened against a panel of 28 archetypal human kinases from six major protein kinase groups. pnas.orgnih.gov The results conclusively showed that AX20017 did not significantly inhibit the activity of these human kinases, even at concentrations where PknG was effectively blocked. pnas.orgnih.gov
Further investigations into the effects of AX20017 on host macrophage cellular processes revealed a negligible impact. pnas.org Key kinase-dependent cellular functions such as macrophage proliferation, protein synthesis, and phagocytosis of latex beads were unaffected by the presence of the compound. pnas.org Video microscopy also confirmed that AX20017 did not alter cellular morphology, membrane ruffling, or macropinocytosis in J774 macrophage-like cells. pnas.org This high degree of selectivity is attributed to a unique set of amino acid residues in the inhibitor-binding pocket of PknG, which is not found in human kinases. nih.gov
Comparative Data Summary
The following tables summarize the comparative findings of mechanistic investigations of this compound in the studied biological systems.
Table 1: Inhibitory Activity against Protein Kinases
| Kinase Target | Biological System | IC50 (μM) | Reference |
| Protein Kinase G (PknG) | Mycobacterium tuberculosis | 0.39 | pnas.org |
| Panel of 28 Human Kinases | Human | No significant inhibition | pnas.orgnih.gov |
Table 2: Effects on Cellular Processes
| Cellular Process | Model System | Effect of AX20017 | Reference |
| Intracellular Survival | M. tuberculosis in macrophages | Decreased | nih.govnih.gov |
| Phagosome-Lysosome Fusion | Macrophages infected with M. tuberculosis | Promoted | nih.gov |
| Proliferation | Murine Macrophages (J774) | No effect | pnas.org |
| Protein Synthesis | Murine Macrophages (J774) | No effect | pnas.org |
| Phagocytosis | Murine Macrophages (J774) | No effect | pnas.org |
| Cellular Morphology | Murine Macrophages (J774) | No effect | pnas.org |
Absence of Data in Other Biological Systems
A comprehensive review of the available literature reveals a scarcity of studies investigating the mechanistic effects of this compound in biological systems other than mycobacteria and their mammalian hosts. There is no readily available information on its activity against other pathogenic or non-pathogenic bacteria, fungi, viruses, or parasites. This indicates that the research and development of this compound have been narrowly focused on its potential as an anti-tuberculosis agent. Therefore, a broader comparative analysis is not possible at this time.
Future Research Directions and Translational Perspectives for 2 4 3 O Tolyl Ureido Phenyl Acetamide
Design of Next-Generation Analogues with Enhanced Potency and Selectivity
The development of next-generation analogues of 2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide with improved potency and selectivity is a primary focus for future research. Structure-activity relationship (SAR) studies are crucial in this endeavor, aiming to identify key structural motifs that govern the compound's interaction with its biological targets. By systematically modifying the core scaffold, researchers can elucidate the contributions of the o-tolyl group, the urea (B33335) linkage, and the acetamide (B32628) side chain to its biological activity.
Key modifications could include:
Substitution on the o-tolyl ring: Introduction of electron-donating or electron-withdrawing groups could modulate the electronic properties and steric bulk, potentially leading to enhanced binding affinity and selectivity.
Alterations to the urea linkage: Replacement of the urea moiety with bioisosteres such as thiourea (B124793), guanidine, or other hydrogen-bonding functionalities may improve metabolic stability and pharmacokinetic properties.
Modification of the acetamide side chain: Varying the length and composition of the acetamide group could optimize interactions with the target protein's active site.
These synthetic efforts will be guided by iterative cycles of design, synthesis, and biological evaluation to build a comprehensive SAR model.
Exploration of Polypharmacology and Multi-Target Engagement
The concept of polypharmacology, where a single drug molecule interacts with multiple biological targets, is gaining traction in drug discovery. Given that many kinase inhibitors exhibit multi-targeted activity, a thorough investigation into the polypharmacology of this compound is warranted. This compound may interact with a spectrum of kinases beyond its primary target, which could lead to synergistic therapeutic effects or potential off-target liabilities.
Future research should involve comprehensive kinase profiling against a broad panel of human kinases to identify additional targets. Understanding the compound's multi-target engagement profile could open up new therapeutic indications and provide a rationale for combination therapies. For instance, dual inhibition of kinases in complementary signaling pathways can be a powerful strategy to overcome drug resistance in cancer.
Integration of Computational and Experimental Approaches for Accelerated Discovery
To expedite the discovery and optimization of novel analogues, the integration of computational and experimental methods is essential. Molecular modeling techniques, such as molecular docking and molecular dynamics simulations, can provide valuable insights into the binding mode of this compound with its target proteins. These computational predictions can guide the rational design of new derivatives with improved binding affinities and selectivity profiles.
For example, docking studies can predict the binding poses of proposed analogues within the active site of a target kinase, allowing for the prioritization of compounds for synthesis. Molecular dynamics simulations can then be used to assess the stability of the ligand-protein complex and to understand the dynamic nature of their interactions. This synergistic approach of computational prediction followed by experimental validation can significantly reduce the time and resources required for lead optimization.
Potential for Scaffold Repurposing in Emerging Disease Areas
The this compound scaffold may possess therapeutic potential beyond its initially intended application. Scaffold repurposing, the strategy of exploring new therapeutic uses for existing chemical frameworks, is a valuable approach in drug discovery. The unique structural features of this compound could make it a suitable candidate for targeting proteins implicated in a variety of diseases.
Future investigations should explore the activity of this compound and its analogues in a range of disease models, including but not limited to:
Inflammatory Diseases: Many kinases play crucial roles in inflammatory signaling pathways.
Neurodegenerative Diseases: Kinase dysregulation has been implicated in the pathogenesis of diseases such as Alzheimer's and Parkinson's.
Infectious Diseases: Targeting host or pathogen kinases can be an effective antiviral or antibacterial strategy.
High-throughput screening of this compound class against diverse biological targets could uncover novel therapeutic opportunities and expand the clinical utility of the ureido-phenylacetamide scaffold.
Q & A
Basic Question: What are the key synthetic routes for 2-(4-(3-(o-Tolyl)ureido)phenyl)acetamide?
Methodological Answer:
The synthesis typically involves sequential functionalization of the phenylacetamide core. A common approach includes:
Coupling Reactions : Ureido linkage formation via reaction of o-tolyl isocyanate with aniline intermediates under anhydrous conditions (e.g., DMF as solvent, 60–80°C) .
Acetamide Installation : Thiol- or amine-mediated alkylation of the phenyl ring using bromoacetamide derivatives, optimized with catalysts like triethylamine .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .
Critical Parameters : Solvent polarity and temperature control during ureido bond formation are essential to avoid side products like carbamate derivatives .
Basic Question: How is the structural integrity of this compound confirmed?
Methodological Answer:
Structural validation employs:
NMR Spectroscopy :
- ¹H NMR : Peaks at δ 8.2–8.5 ppm confirm urea NH protons; aromatic protons (δ 6.8–7.4 ppm) validate substitution patterns .
- ¹³C NMR : Carbonyl signals (C=O at ~165–170 ppm) verify acetamide and ureido groups .
Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion [M+H]⁺ with <2 ppm error .
IR Spectroscopy : Bands at ~3300 cm⁻¹ (N-H stretch) and ~1650 cm⁻¹ (C=O stretch) corroborate functional groups .
Advanced Question: How do reaction conditions influence the regioselectivity of thioether formation in analogues of this compound?
Methodological Answer:
Thioether linkage formation (e.g., in thieno-pyrimidine derivatives) is sensitive to:
Solvent Polarity : Polar aprotic solvents (e.g., DMSO) favor nucleophilic substitution by stabilizing transition states .
Catalysts : Copper(I) iodide enhances reaction rates in Ullmann-type couplings, reducing side reactions .
Temperature : Elevated temperatures (80–100°C) improve kinetics but may degrade thermally labile substituents (e.g., methoxy groups) .
Case Study : In thieno[3,2-d]pyrimidin-2-yl derivatives, solvent choice (DMF vs. THF) altered yield from 62% to 88% due to improved solubility of intermediates .
Advanced Question: What computational methods are used to predict biological target interactions for this compound?
Methodological Answer:
Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with enzymes (e.g., kinases) or receptors, using crystal structures from the PDB .
MD Simulations : GROMACS or AMBER assesses binding stability over 100-ns trajectories, focusing on hydrogen bonds with catalytic residues .
QSAR Modeling : Substituent effects (e.g., o-Tolyl vs. 4-Cl-phenyl) are correlated with bioactivity data to optimize potency .
Example : A study on thiazole-ureido analogues revealed that electron-withdrawing groups on the phenyl ring enhanced kinase inhibition by 30% .
Advanced Question: How can contradictions in reported biological activity data (e.g., anticancer vs. no activity) be resolved?
Methodological Answer:
Contradictions arise from:
Assay Variability : Differences in cell lines (e.g., MCF-7 vs. HeLa) or viability endpoints (MTT vs. ATP assays) .
- Resolution : Validate using orthogonal assays (e.g., clonogenic + apoptosis markers) .
Compound Stability : Hydrolysis of the ureido bond in cell culture media (pH 7.4) may reduce efficacy .
- Mitigation : Pre-test stability via HPLC at 37°C over 24h .
Batch Purity : Impurities (e.g., <95% purity) can artifactually modulate activity. Confirm purity via LC-MS before testing .
Advanced Question: What strategies optimize the pharmacokinetic profile of this compound for in vivo studies?
Methodological Answer:
Solubility Enhancement : Co-solvents (e.g., PEG-400) or nanoformulation (liposomes) improve bioavailability .
Metabolic Stability :
- CYP450 Inhibition Assays : Identify vulnerable sites (e.g., methyl groups on o-Tolyl) for deuterium exchange to slow metabolism .
Plasma Protein Binding : SPR or equilibrium dialysis quantifies albumin binding; structural tweaks (e.g., adding polar groups) reduce sequestration .
Advanced Question: How are structure-activity relationships (SAR) systematically explored for derivatives?
Methodological Answer:
Scaffold Diversification :
- Core Modifications : Replace thieno-pyrimidine with pyrido[2,3-d]pyrimidine to alter π-stacking .
- Substituent Scanning : Introduce halogens (F, Cl) or methoxy groups at para positions to modulate electron density .
Bioisosteric Replacement : Swap acetamide with sulfonamide to enhance metabolic stability .
3D-QSAR : CoMFA or CoMSIA maps electrostatic/hydrophobic fields to prioritize synthetic targets .
Advanced Question: What analytical techniques resolve stereochemical ambiguities in derivatives with chiral centers?
Methodological Answer:
Chiral HPLC : Polysaccharide-based columns (e.g., Chiralpak AD-H) separate enantiomers with >99% ee .
X-ray Crystallography : Determines absolute configuration; critical for correlating stereochemistry with bioactivity .
VCD Spectroscopy : Vibrational circular dichroism distinguishes R/S configurations in amorphous solids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
